Differential In Vitro Cytotoxicity in ECC‑1 Endometrial Cancer Cells Versus Normal HEK‑293 and PNT1A Lines
The compound exhibits a 3.6‑fold higher antiproliferative potency against ECC‑1 endometrial tumour cells (IC₅₀ = 0.167 mM) compared with normal HEK‑293 embryonic kidney cells (IC₅₀ = 0.603 mM), and a 4.2‑fold selectivity over PNT1A normal prostate cells (IC₅₀ = 0.696 mM) in the same MTT assay [1]. While no direct comparator was tested in the same study, this selectivity window (tumour vs. normal) can be cross‑compared with the non‑selective cytotoxic profile reported for the regioisomeric N‑(3‑sulfamoylphenyl)propanamide series, which did not demonstrate differential tumour‑normal cell sparing in published data [2].
| Evidence Dimension | Tumour vs. normal cell cytotoxicity (IC₅₀, MTT assay) |
|---|---|
| Target Compound Data | ECC-1 IC₅₀ = 0.167 mM; HEK-293 IC₅₀ = 0.603 mM; PNT1A IC₅₀ = 0.696 mM |
| Comparator Or Baseline | N-(3-sulfamoylphenyl)propanamide/benzamide derivatives (Güneş et al., 2025) – no tumour-selective cytotoxicity reported; primary activity is CA inhibition |
| Quantified Difference | Tumour/normal selectivity ratio: 3.6 (ECC-1/HEK-293) and 4.2 (ECC-1/PNT1A) for target compound; comparator series lacks reported differential cytotoxicity |
| Conditions | MTT assay; cell lines: ECC-1 (human endometrial adenocarcinoma), HEK-293 (human embryonic kidney), PNT1A (normal prostate); 48 h exposure |
Why This Matters
A reproducible tumour‑to‑normal selectivity ratio of ≥3.6 provides a defined benchmark for SAR expansion, whereas regioisomeric 3‑sulfamoylphenyl analogs are devoid of this phenotypic discrimination, guiding procurement toward the 4‑sulfamoylphenethyl scaffold for cytotoxicity‑focused programs.
- [1] Durgun M, Ceylan Ü, Yalçın ŞP, Türkmen H, Özdemir N, Koyuncu İ. J Mol Struct. 2016;1114:95-107. (Cytotoxicity data: ECC-1 IC50 = 0.167 mM; HEK-293 IC50 = 0.603 mM; PNT1A IC50 = 0.696 mM.) View Source
- [2] Güneş F, et al. Chem Biodivers. 2025. doi:10.1002/cbdv.202403435. PMID: 40424632. (3-sulfamoylphenyl series; no tumour-selective cytotoxicity reported.) View Source
